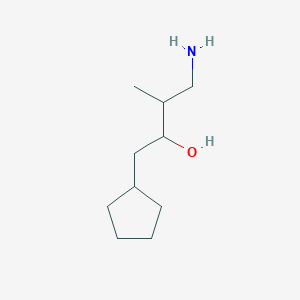
4-Amino-1-cyclopentyl-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentyl-3-methylbutan-2-ol is an organic compound with the molecular formula C10H21NO It contains a primary amine group, a hydroxyl group, and a cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 3-methyl-2-butanone, followed by the addition of ammonia to introduce the amino group. The reaction conditions typically include:
Cyclopentylmagnesium bromide: Prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether.
3-Methyl-2-butanone: Reacted with cyclopentylmagnesium bromide to form the intermediate.
Ammonia: Introduced to the intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-cyclopentyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or other nucleophilic species.
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopentyl-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butanol: A similar compound with a hydroxyl group but lacking the cyclopentyl ring and amino group.
2-Amino-3-methyl-1-butanol: Contains an amino group and hydroxyl group but lacks the cyclopentyl ring.
Uniqueness
4-Amino-1-cyclopentyl-3-methylbutan-2-ol is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
4-amino-1-cyclopentyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)10(12)6-9-4-2-3-5-9/h8-10,12H,2-7,11H2,1H3 |
Clave InChI |
OIGRBZPRVUWWAV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(CC1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


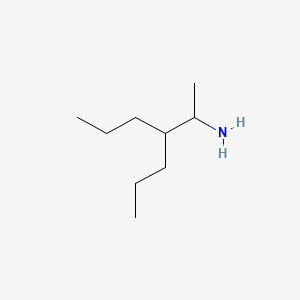


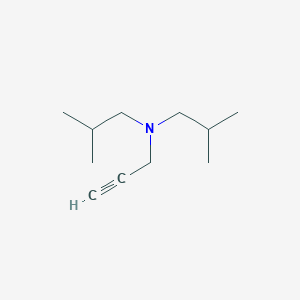
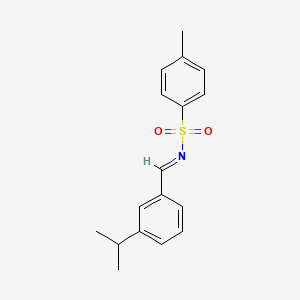
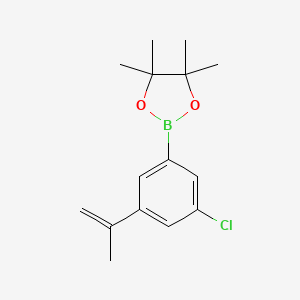
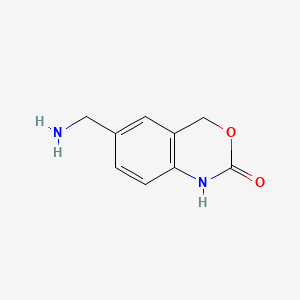

![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)



